molecular formula C14H20ClNO2 B14632190 1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)- CAS No. 57492-67-8

1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)-

Cat. No.: B14632190
CAS No.: 57492-67-8
M. Wt: 269.77 g/mol
InChI Key: OMSASVPSBIOAQH-UHFFFAOYSA-N
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Description

1,4-Oxazepine, 7-(2-chloroethoxy)hexahydro-4-(phenylmethyl)- is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its potential pharmacological activities, including antibacterial, fungicidal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-oxazepine derivatives typically involves the reaction of substituted 2-aminophenols with various electrophiles. One common method is the reaction of 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven, which results in high yields and short reaction times . Another method involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused oxazepines .

Industrial Production Methods

Industrial production methods for 1,4-oxazepine derivatives often involve multicomponent reactions and one-pot synthesis procedures. These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

1,4-Oxazepine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce oxazepine N-oxides, while substitution reactions can yield various substituted oxazepines .

Scientific Research Applications

1,4-Oxazepine derivatives have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-oxazepine derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific structure of the oxazepine derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,4-oxazepine derivatives include:

Uniqueness

1,4-Oxazepine derivatives are unique due to their specific ring structure and the presence of both oxygen and nitrogen atoms. This unique structure contributes to their diverse pharmacological activities and makes them valuable in various scientific research applications .

Properties

CAS No.

57492-67-8

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

4-benzyl-7-(2-chloroethoxy)-1,4-oxazepane

InChI

InChI=1S/C14H20ClNO2/c15-7-10-17-14-6-8-16(9-11-18-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

OMSASVPSBIOAQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1OCCCl)CC2=CC=CC=C2

Origin of Product

United States

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